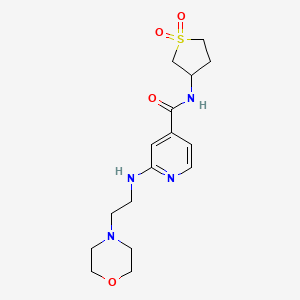![molecular formula C22H29N3O2 B6636691 (2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)
(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone, also known as EPPM, is a novel chemical compound that has been synthesized and studied extensively in recent years. EPPM has shown promising results in scientific research applications, particularly in the field of neuroscience.
作用機序
The mechanism of action of (2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone involves the inhibition of the reuptake of neurotransmitters, such as dopamine and serotonin, in the brain. This inhibition leads to increased levels of these neurotransmitters in the synapse, which can enhance their activity and lead to changes in behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in scientific research studies. These effects include changes in neurotransmitter levels, alterations in gene expression, and changes in synaptic plasticity. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of (2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone for lab experiments is its high purity and yield, which makes it suitable for a wide range of scientific research applications. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are a number of future directions for the study of (2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone. One potential direction is the development of more potent and selective this compound analogs, which could have improved therapeutic efficacy and reduced side effects. Another potential direction is the study of this compound in combination with other drugs or therapies, which could enhance its therapeutic effects. Finally, further research is needed to better understand the long-term effects of this compound on the brain and behavior.
合成法
The synthesis of (2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone involves a multi-step process that includes the reaction of 2-ethylpiperidine with 2-bromo-1-(2-methoxyphenyl)ethanone to form the intermediate compound, 2-ethyl-1-(2-methoxyphenyl)ethylpiperidine. This intermediate compound is then reacted with 5-bromo-3-iodopyridine to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone has been studied extensively in scientific research applications, particularly in the field of neuroscience. Studies have shown that this compound has the potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, in the brain. This modulation can lead to changes in behavior and cognition, making this compound a promising candidate for the treatment of neurological disorders such as depression and anxiety.
特性
IUPAC Name |
(2-ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-3-20-9-6-7-13-25(20)22(26)18-14-19(16-23-15-18)24-12-11-17-8-4-5-10-21(17)27-2/h4-5,8,10,14-16,20,24H,3,6-7,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIWRMHUURXEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=CN=C2)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B6636626.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)





![[2-[2-(2-Methoxyphenyl)ethylamino]-6-methylpyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636715.png)